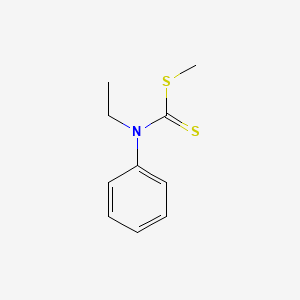![molecular formula C14H22N4 B14578705 N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61226-74-2](/img/structure/B14578705.png)
N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with heptylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidines.
Scientific Research Applications
N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound’s photophysical properties enable it to act as a fluorescent probe, allowing researchers to study intracellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazolo[1,5-A]pyrimidin-7-amine
- Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- 5-Methyl-4H,7H-pyrazolo[1,5-A]pyrimidin-7-one
Uniqueness
N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its heptyl group, which imparts specific lipophilic properties, enhancing its ability to interact with lipid membranes and increasing its potential for use in biological applications. Additionally, the compound’s photophysical properties make it a valuable tool for imaging and optoelectronic applications .
Properties
CAS No. |
61226-74-2 |
|---|---|
Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-heptyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H22N4/c1-3-4-5-6-7-9-15-14-11-12(2)17-13-8-10-16-18(13)14/h8,10-11,15H,3-7,9H2,1-2H3 |
InChI Key |
ZOWZNFWGFTUIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=CC(=NC2=CC=NN21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)

![N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine](/img/structure/B14578665.png)

![Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-](/img/structure/B14578676.png)




![Benzamide, N-[(benzoyloxy)methyl]-4-nitro-](/img/structure/B14578719.png)
![Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol](/img/structure/B14578722.png)
